2,4-dichloro-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide
Description
2,4-Dichloro-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide is a synthetic hybrid molecule combining a coumarin (2H-chromen-2-one) scaffold with a substituted benzamide moiety. The coumarin core is functionalized at the 3-position with a 2,4-dichlorobenzamide group and at the 7-position with a methoxy substituent. The dichlorophenyl group may enhance lipophilicity and binding affinity to biological targets, while the methoxy group could influence electronic properties and metabolic stability.
Properties
IUPAC Name |
2,4-dichloro-N-(7-methoxy-2-oxochromen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO4/c1-23-11-4-2-9-6-14(17(22)24-15(9)8-11)20-16(21)12-5-3-10(18)7-13(12)19/h2-8H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIYZGSXGDWAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-dichloro-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Synthesis of 7-methoxy-2-oxo-2H-chromen-3-ylamine: This intermediate can be prepared by the condensation of 7-methoxy-4-hydroxycoumarin with an appropriate amine under acidic conditions.
Formation of 2,4-dichlorobenzenecarboxylic acid chloride: This can be achieved by reacting 2,4-dichlorobenzoic acid with thionyl chloride or oxalyl chloride.
Coupling reaction: The final step involves the coupling of 7-methoxy-2-oxo-2H-chromen-3-ylamine with 2,4-dichlorobenzenecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2,4-dichloro-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and reduction reactions: The chromen-2-one moiety can undergo oxidation to form quinone derivatives or reduction to form dihydro derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds containing the chromenone structure exhibit significant anticancer properties. For instance, derivatives of the chromenone scaffold have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- A study highlighted the synthesis of related compounds that demonstrated selective cytotoxicity against cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Agricultural Applications
- Pesticidal Activity :
Analytical Applications
- Standard Reference Material :
Case Studies
- Case Study on Anticancer Efficacy :
- Case Study on Pesticidal Efficacy :
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can disrupt various biological pathways, leading to the observed biological effects. The chromen-2-one moiety is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 2,4-dichloro-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide, it is compared below with analogous compounds featuring coumarin-carboxamide hybrids or related pharmacophores. Key structural variations and their implications are highlighted.
Table 1: Structural Comparison of Coumarin-Carboxamide Derivatives
Key Observations :
Substituent Position and Bioactivity :
- The 7-methoxy group in the target compound and ’s analog may improve metabolic stability compared to unsubstituted coumarins, as methoxy groups often reduce oxidative degradation .
- Dichlorophenyl substituents (as in the target and ’s sulfonamide) are associated with enhanced lipophilicity and receptor binding, critical for membrane penetration in antimicrobial or anticancer applications .
Core Scaffold Differences :
- The target compound’s coumarin-carboxamide hybrid differs from U-47700’s cyclohexyl-benzamide structure, which lacks the coumarin ring but shares dichlorophenyl motifs. U-47700’s opioid activity underscores the role of dichlorophenyl in modulating central nervous system targets .
Sulfonamide vs. Carboxamide :
- ’s sulfonamide derivative exhibited broad bioactivity, suggesting that the sulfonamide group may confer stronger hydrogen-bonding interactions with enzymes like carbonic anhydrases or kinases . The target’s carboxamide may exhibit milder effects due to reduced acidity compared to sulfonamides.
Research Findings and Pharmacological Implications
Table 2: Comparative Bioactivity of Analogous Compounds
Critical Analysis :
- Anticancer Potential: ’s hybrids demonstrated IC₅₀ values in the micromolar range against cancer cells, likely due to the dichlorophenyl group’s role in DNA intercalation or topoisomerase inhibition. The target compound’s dichlorophenyl-carboxamide may exhibit similar mechanisms but requires empirical validation .
- Opioid vs. Non-Opioid Activity: Unlike U-47700, the target compound lacks the cyclohexylamine moiety critical for opioid receptor binding, suggesting divergent therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for 2,4-dichloro-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves coupling 2,4-dichlorobenzoic acid derivatives with 3-amino-7-methoxy-2H-chromen-2-one. Key steps include:
- Activation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane or DMF .
- Solvent Optimization : Toluene or THF under reflux improves reaction efficiency for similar carboxamides .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water ensures high purity (>95%) .
- Yield Considerations : Excess acyl chloride derivatives (1.2–1.5 equivalents) and inert atmospheres (N₂/Ar) minimize side reactions .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at C7, dichlorophenyl on the benzamide) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at ~403.2 g/mol) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect degradation products .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer :
- Enzyme Inhibition : Test against serine proteases (e.g., trypsin, chymotrypsin) using fluorogenic substrates; IC₅₀ values indicate potency .
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine selective toxicity .
Advanced Research Questions
Q. How can researchers resolve crystallographic data contradictions during structural determination?
- Methodological Answer :
- Refinement Software : Use SHELXL for small-molecule refinement, leveraging constraints for anisotropic displacement parameters and hydrogen bonding .
- Visualization Tools : Mercury CSD aids in analyzing packing patterns and void spaces; compare with similar chromen-2-one derivatives in the Cambridge Structural Database .
- Twinned Data : Apply SHELXL’s TWIN/BASF commands for high-resolution data affected by twinning .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
Q. Table 1: SAR Framework for Analog Synthesis
Q. What strategies address contradictions in biological activity across different assays?
- Methodological Answer :
- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution and agar diffusion to rule out solvent interference .
- Target-Specific Profiling : Use SPR (surface plasmon resonance) to measure binding kinetics to suspected targets (e.g., kinases) .
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 enzymes) to assess if rapid degradation explains inconsistent in vitro/in vivo results .
Key Considerations for Experimental Design
- Crystallization : Optimize solvent mixtures (e.g., DMSO/water) for single-crystal growth; slow evaporation at 4°C reduces twinning .
- Data Reproducibility : Triplicate experiments with statistical analysis (e.g., ANOVA) account for variability in biological assays .
- Contradictory Data Workflow :Workflow
Adapted from structural analysis protocols in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
